molecular formula C9H13NO3S B12953278 3-((1-(Furan-3-yl)ethyl)amino)thietane 1,1-dioxide

3-((1-(Furan-3-yl)ethyl)amino)thietane 1,1-dioxide

Katalognummer: B12953278
Molekulargewicht: 215.27 g/mol
InChI-Schlüssel: QGGRLVZRBYRWLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((1-(Furan-3-yl)ethyl)amino)thietane 1,1-dioxide is a heterocyclic compound that features a thietane ring fused with a furan moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Furan-3-yl)ethyl)amino)thietane 1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 60°C to 80°C. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired thietane derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

3-((1-(Furan-3-yl)ethyl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) to form sulfoxides and sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield thietane derivatives with reduced sulfur oxidation states.

    Substitution: Nucleophilic substitution reactions can occur at the thietane ring, leading to the formation of various substituted thietane derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium phenolates and thiophenolate in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thietane derivatives.

    Substitution: Substituted thietane derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-((1-(Furan-3-yl)ethyl)amino)thietane 1,1-dioxide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-((1-(Furan-3-yl)ethyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes involved in the regulation of mood and behavior, thereby exerting its antidepressant effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in the modulation of serotonin and dopamine levels.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-((1-(Furan-3-yl)ethyl)amino)thietane 1,1-dioxide is unique due to the presence of both a furan ring and a thietane ring in its structure. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science.

Eigenschaften

Molekularformel

C9H13NO3S

Molekulargewicht

215.27 g/mol

IUPAC-Name

N-[1-(furan-3-yl)ethyl]-1,1-dioxothietan-3-amine

InChI

InChI=1S/C9H13NO3S/c1-7(8-2-3-13-4-8)10-9-5-14(11,12)6-9/h2-4,7,9-10H,5-6H2,1H3

InChI-Schlüssel

QGGRLVZRBYRWLA-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=COC=C1)NC2CS(=O)(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.